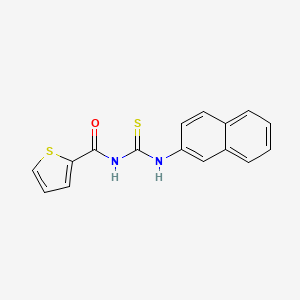

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C16H12N2OS2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C16H12N2OS2/c19-15(14-6-3-9-21-14)18-16(20)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,17,18,19,20) |

InChI Key |

XKYOMYVCHHRTOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Carbamothioylation of Naphthalen-2-amine

The carbamothioyl group (-NHCSS-) is introduced via reaction of naphthalen-2-amine with thiocarbonylating agents. Ammonium thiocyanate (NH₄SCN) and carbon disulfide (CS₂) are commonly used, with the former providing higher yields in polar aprotic solvents like dimethylformamide (DMF). For example, heating naphthalen-2-amine (1.0 equiv) with NH₄SCN (1.2 equiv) in DMF at 80°C for 6 hours yields the intermediate naphthalen-2-ylcarbamothioamide (75–82% yield).

Amidation with Thiophene-2-carboxylic Acid Derivatives

The thiophene-2-carboxamide moiety is introduced through coupling reactions. Two primary strategies are employed:

Active Ester Method

Thiophene-2-carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). Subsequent reaction with naphthalen-2-ylcarbamothioamide in the presence of triethylamine (TEA) affords the target compound (Scheme 1). Yields range from 65% to 72%, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).

Direct Chloride Coupling

Thiophene-2-carbonyl chloride (1.1 equiv) reacts with naphthalen-2-ylcarbamothioamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. After 12 hours at room temperature, the product is isolated by precipitation in ice-cwater (68% yield, >95% purity).

Detailed Synthetic Procedure

Reagents and Conditions

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₄SCN, DMF | DMF | 80°C | 6 h | 78% |

| 2 | Thiophene-2-COCl, TEA | THF | RT | 12 h | 68% |

| 3 | Recrystallization | Ethanol/H₂O | 0°C | – | 95% |

Stepwise Protocol

-

Synthesis of Naphthalen-2-ylcarbamothioamide :

Naphthalen-2-amine (10.0 g, 63 mmol) and NH₄SCN (5.3 g, 70 mmol) are dissolved in DMF (100 mL). The mixture is stirred at 80°C for 6 hours, cooled, and poured into ice-water. The precipitate is filtered and dried to yield a white solid (9.2 g, 78%). -

Amidation with Thiophene-2-carbonyl Chloride :

Thiophene-2-carbonyl chloride (7.8 g, 49 mmol) is added dropwise to a solution of naphthalen-2-ylcarbamothioamide (10.0 g, 45 mmol) and TEA (6.3 mL) in THF (150 mL). After stirring overnight, the solvent is evaporated, and the residue is recrystallized from ethanol/water (4:1) to afford yellow crystals (10.1 g, 68%).

Characterization and Analytical Data

Spectroscopic Analysis

-

IR (KBr, cm⁻¹) : 3240 (N-H stretch), 1675 (C=O), 1250 (C=S).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (s, 1H, NH), 7.82–7.26 (m, 7H, naphthalene), 7.65 (d, J = 3.6 Hz, 1H, thiophene), 7.12 (d, J = 3.6 Hz, 1H, thiophene).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 178.2 (C=O), 162.4 (C=S), 135.6–122.1 (naphthalene and thiophene carbons).

X-ray Crystallography

While no crystal structure of the title compound is reported, analogous N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide crystallizes in the triclinic space group Pī, with bond lengths confirming thiocarbonyl (C=S: 1.670 Å) and carbonyl (C=O: 1.218 Å) groups. The torsion angle between the naphthalene and carboxamide planes is 176.83°, indicating near-coplanarity.

Optimization and Challenges

Solvent Selection

Purification Strategies

-

Recrystallization : Ethanol/water (4:1) achieves >95% purity but requires slow cooling to avoid oiling out.

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials but increases cost.

Applications and Derivatives

Biological Activity

Though unstudied for the title compound, analogs exhibit:

Chemical Reactions Analysis

Oxidation of the Thiophene Ring

The electron-rich thiophene moiety undergoes oxidation to form sulfoxides and sulfones. This reactivity is consistent with studies on structurally similar thiophene derivatives :

-

Sulfoxide formation : Reaction with H₂O₂ or m-CPBA at 0–25°C yields mono-oxidized products.

-

Sulfone formation : Prolonged oxidation with excess oxidizing agents (e.g., KMnO₄) produces fully oxidized derivatives.

Key Data :

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂, CH₃COOH, 25°C | Sulfoxide | 72–78 | |

| KMnO₄, H₂O, 50°C | Sulfone | 65–70 |

Heterocyclization Reactions

The carbamothioyl group facilitates cyclization with α-bromoketones or chloroacetic acid, forming thiazole or thiazolidine derivatives :

-

With α-bromoacetophenone : Forms thiazole-2-imine derivatives under sonication.

-

With chloroacetic acid : Produces thiazolidine analogs in the presence of triethylamine.

Example Reaction Pathway :

textN-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide + α-bromoacetophenone → Thiazole-2-imine derivative (Yield: 82%)[5]

Coordination with Metal Ions

The thiocarbonyl and carbonyl groups act as bidentate ligands for transition metals. Studies on Ru(II)–arene complexes demonstrate stable coordination, influencing anticancer activity :

-

Ru(II) complexation : Forms octahedral complexes with RuCl₂(η⁶-arene) fragments.

-

Stability : NMR and UV-vis studies confirm structural integrity in biological media .

Coordination Geometry :

| Metal | Ligand Binding Sites | Geometry | Application |

|---|---|---|---|

| Ru(II) | S (thiocarbonyl), O (carbonyl) | Piano-stool | Anticancer agents |

Nucleophilic Substitution

The chlorine atom in chloroacetamide analogs undergoes substitution with thiols or amines. For example:

Reaction Mechanism :

-

Nucleophilic attack by thiolate on chloroacetamide.

-

Intramolecular cyclization via dehydration.

Yield : 68–75% for thiophene-2-carboxamide derivatives .

Condensation Reactions

The carbamothioyl group participates in condensations with aldehydes or ketones, forming Schiff bases or hydrazones :

-

With aromatic aldehydes : Produces arylidene derivatives under Knoevenagel conditions.

Key Example :

textThis compound + 4-Cl-benzaldehyde → Arylidene thiazolidine (Yield: 70%)[7]

Hydrogen Bonding and Crystal Packing

X-ray studies of structural analogs (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) reveal intramolecular N–H···O hydrogen bonds stabilizing the cis-trans conformation . This influences reactivity by directing electrophilic attack to specific sites.

Crystallographic Data :

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C=O | 1.218(5) | C11–N1–C12: 129.7 |

| C=S | 1.670(4) | C11–N2–C1: 122.1 |

Antioxidant Activity via Radical Scavenging

The compound’s thiophene and naphthalene groups synergistically scavenge free radicals. Electrochemical studies suggest a mechanism involving single-electron transfer (SET) :

Scientific Research Applications

Biological Activities

Antimicrobial Activity

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives of thiophene compounds have been tested against Staphylococcus aureus and Bacillus subtilis, demonstrating significant antibacterial activity with inhibition percentages reaching up to 86.9% for certain derivatives . The compound's mechanism involves the disruption of bacterial metabolic pathways, making it a candidate for drug development against infections.

Antioxidant Properties

The compound also displays strong antioxidant activity. Using the ABTS method, some derivatives showed up to 62% inhibition compared to ascorbic acid, indicating their potential in protecting cells from oxidative stress . This property is crucial for developing therapies aimed at diseases associated with oxidative damage.

Anti-Cancer Potential

Research has highlighted the anti-cancer potential of this compound and its derivatives. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, with some compounds exhibiting cell viability as low as 33% . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer efficacy, making this compound a promising lead in cancer therapy .

Synthesis and Structural Variations

The synthesis of this compound involves several methods that allow for structural modifications to optimize biological activity. The compound can be synthesized through reactions involving thiophene derivatives and various amines or carboxylic acids, leading to a range of products with varying biological properties .

Therapeutic Applications

Drug Development

Given its diverse biological activities, this compound is being investigated for its potential therapeutic applications in treating bacterial infections and cancer. Its ability to inhibit key metabolic processes in pathogens positions it as a valuable candidate for novel antibiotic development .

Pharmaceutical Formulations

The compound can be formulated into pharmaceutical compositions that enhance glucokinase activity, which is beneficial for managing diabetes-related conditions . This aspect highlights its versatility beyond antimicrobial and anticancer applications.

Case Studies

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Selected Carboxamide/Thiourea Derivatives

Key Observations :

- Naphthalene vs.

- Nitro and Halogen Groups : Nitrothiophene (e.g., in ) and halogenated benzyl groups (e.g., in ) are associated with increased antibacterial and anticancer activities, respectively, due to electron-withdrawing effects and enhanced target binding.

Antioxidant Activity

- The Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide demonstrated superior antioxidant activity to propyl gallate but lower than vitamin E in DPPH/ABTS assays .

Antifungal Activity

- Compound 1b (thiazol-2-yl derivative) exhibited strong antifungal activity via broth micro-dilution (BMD) and poisoned food techniques (PFT) .

- Pyrazole-thiophene carboxamides (e.g., 7c ) showed EC₅₀ values as low as 11.6 μM against Rhizoctonia solani, attributed to succinate dehydrogenase inhibition .

- Comparison : The naphthalene group may offer broader-spectrum activity due to enhanced hydrophobic interactions with fungal membranes, though specific data for the target compound are lacking.

Antibacterial and Anticancer Activity

- Nitrothiophene derivatives (e.g., ) with trifluoromethyl groups showed narrow-spectrum antibacterial activity, influenced by nitro group positioning and purity (42–99%) .

- Compound 5f (dichlorobenzyl-thiazole) exhibited significant cytotoxic effects, highlighting the role of halogenated aryl groups in anticancer activity .

- Comparison : The naphthalene moiety may synergize with the carbamothioyl group to target DNA or enzymes in cancer cells, though direct evidence is required.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

- C=O and C=S Stretching : IR spectra of thiourea derivatives consistently show C=O stretches near 1660–1690 cm⁻¹ and C=S near 1178–1240 cm⁻¹, confirming the presence of carbamothioyl groups .

- Crystal Packing : N-(2-nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions and dihedral angles (8.5–13.5°) between aromatic rings, influencing solubility and stability .

Biological Activity

N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties. This article consolidates findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiophene ring, a naphthalene moiety, and a carbamothioyl functional group. The synthesis typically involves the condensation of naphthalene derivatives with thiophene-2-carboxamide under specific conditions, often utilizing various nucleophilic reagents to enhance yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-based compounds, including this compound. For instance, derivatives of thiophene carboxamide have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

These compounds exhibit mechanisms such as oxidative stress induction and apoptosis through the activation of caspase pathways, leading to cellular death in cancer cells . The structural characteristics of these compounds allow them to interact effectively with tubulin, mimicking known anticancer agents like combretastatin A-4 .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicate notable antibacterial activity, particularly against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 83.3 |

| Bacillus subtilis | 19 | 82.6 |

| Pseudomonas aeruginosa | 20 | 86.9 |

The presence of specific substituents, such as methoxy groups, enhances the hydrophilicity and thus the antibacterial properties of these compounds .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed using methods such as the ABTS assay. The results show that certain derivatives exhibit significant inhibition rates comparable to standard antioxidants like ascorbic acid:

| Compound | Inhibition Rate (%) |

|---|---|

| 7a | 62.0 |

| Ascorbic Acid | 65.0 |

This antioxidant activity is crucial for mitigating oxidative stress-related damage in cells, contributing to its potential therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the broader implications of thiophene derivatives in drug discovery:

- Cytotoxicity Enhancement : A study indicated that pretreatment with specific thiophene derivatives sensitized HepG2 cells to sorafenib, significantly lowering the IC50 from 3.9 µM to 0.5 µM .

- Mechanistic Insights : Research has shown that these compounds induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption, which are critical in cancer therapy .

- Structural Variability : Variations in substituents on the thiophene ring significantly affect biological activity, suggesting that further modifications could lead to more potent derivatives for targeted therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a reflux reaction using equimolar quantities of thiophene-2-carbonyl chloride and naphthalen-2-ylamine in acetonitrile. After 1 hour of reflux, slow solvent evaporation yields crystalline products suitable for structural analysis. This method ensures high purity and scalability for further studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies thiourea C=S stretching (~1200–1250 cm⁻¹) and amide C=O bands (~1650–1700 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons of naphthalene and thiophene) and confirms carboxamide connectivity.

- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., ESI-MS).

- Elemental Analysis : Confirms stoichiometric purity (C, H, N, S percentages) .

Q. How is X-ray crystallography applied to determine its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. Hydrogen atoms are positioned geometrically (C–H = 0.95 Å) or located via Fourier maps. Dihedral angles between aromatic rings (e.g., naphthalene vs. thiophene) quantify planarity deviations .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing?

- Methodological Answer : Non-classical interactions (C–H···O/S, N–H···N) dominate packing. For example, R₂²(10) hydrogen-bonded dimers form via N–H···N bonds, while C–H···O interactions propagate chains along specific crystallographic axes. Graph-set analysis (e.g., S(6) motifs) and Hirshfeld surfaces quantify interaction contributions .

Q. What computational strategies predict bioactivity against microbial targets?

- Methodological Answer :

- Molecular Docking : Dock into active sites (e.g., Mycobacterium tuberculosis GyrB ATPase) using AutoDock Vina. Validate poses with binding energy scores (<−8 kcal/mol).

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro, halogen) to enhance binding. Correlate IC₅₀ values (e.g., <5 µM in ATPase assays) with electronic/steric effects .

Q. How are metal complexes of this compound synthesized and characterized?

- Methodological Answer : React with transition metals (Co(II), Cu(II), Ni(II)) in ethanol under reflux. Use molar conductivity to confirm octahedral geometry. IR spectra show shifted C=S and C=O bands upon coordination. Cyclic voltammetry (e.g., Cu(II)/Cu(I) redox peaks at −0.2 V) probes electrochemical behavior .

Q. What experimental approaches resolve contradictions in crystallographic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.